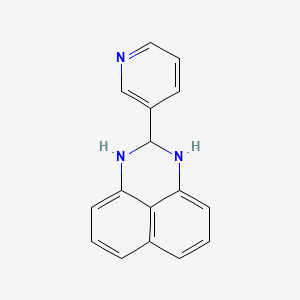![molecular formula C19H17NO2 B11996659 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol CAS No. 23062-93-3](/img/structure/B11996659.png)
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is a heterocyclic compound that belongs to the class of naphtho[1,2-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring fused with an oxazine ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol typically involves multicomponent reactions. One common method is the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction can be catalyzed by pyridinium-based ionic liquids, which offer good to excellent yields ranging from 76% to 91% within 60 minutes . Another approach involves the use of heterogeneous catalysts such as SiO2.HClO4 in ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anti-inflammatory activities.
Medicine: It is being investigated for its potential as a non-steroidal anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind effectively to the active site of the COX enzyme, leading to its inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
23062-93-3 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-1-phenyl-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C19H17NO2/c1-13-20(21)19(15-8-3-2-4-9-15)18-16-10-6-5-7-14(16)11-12-17(18)22-13/h2-13,19,21H,1H3 |
InChI-Schlüssel |
LQDYHBWUVKYLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C(C2=C(O1)C=CC3=CC=CC=C32)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)

![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)

![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)


![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)

